SYN1143

Kinase Inhibitor c-Met RON

Researchers studying c-Met/RON co-dependent signaling often encounter confounding anti-angiogenic effects from VEGFR2-active inhibitors like Cabozantinib. SYN1143 resolves this with balanced dual c-Met/RON inhibition (IC₅₀ 4/9 nM) and negligible VEGFR2 activity (IC₅₀ 1,900 nM), ensuring observed phenotypes are mechanism-based. • Orally bioavailable; achieves complete tumor growth inhibition in NIH3T3 TPR-Met & U-87 MG xenograft models at 100 mg/kg daily oral dosing • Validated tool for osteoblast differentiation & bone regeneration studies via HGF/c-Met pathway blockade • Supplied with full analytical documentation (HPLC, NMR); ships globally under blue ice to maintain cold-chain integrity

Molecular Formula C31H29FN4O5
Molecular Weight 556.6 g/mol
CAS No. 913376-84-8
Cat. No. B610554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSYN1143
CAS913376-84-8
SynonymsRON-IN-1;  RON IN 1;  RONIN1;  RON inhibitor 1;  RON inhibitor-1;  Ron Inhibitor I;  Met Kinase Inhbitor IV; 
Molecular FormulaC31H29FN4O5
Molecular Weight556.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1CC(C)(C)O)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=C5C=CC(=CC5=NC=C4)OC)F
InChIInChI=1S/C31H29FN4O5/c1-19-28(30(38)36(21-8-6-5-7-9-21)35(19)18-31(2,3)39)29(37)34-20-10-13-27(24(32)16-20)41-26-14-15-33-25-17-22(40-4)11-12-23(25)26/h5-17,39H,18H2,1-4H3,(H,34,37)
InChIKeyUYMSIPINLJNNOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SYN1143: c-Met/RON Dual Inhibitor Overview


SYN1143 (CAS 913376-84-8), also known as AMG-1 or RON-IN-1, is a cell-permeable quinoline-based small molecule . It functions as a potent, selective, and orally active dual inhibitor of the receptor tyrosine kinases c-Met (hepatocyte growth factor receptor, HGFR) and RON (recepteur d'origine nantais) [1]. In vitro kinase assays demonstrate that SYN1143 inhibits human c-Met with an IC₅₀ of 4 nM and human RON with an IC₅₀ of 9 nM [1]. The compound is further characterized by its weak inhibitory activity against a panel of other kinases, including Lck, Tie2, Src, and BTK, with IC₅₀ values ranging from 160 nM to 710 nM, establishing its selectivity profile .

Why SYN1143 Cannot Be Substituted


While numerous c-Met kinase inhibitors exist for research, they exhibit substantial divergence in their off-target kinase profiles, potency against RON, and downstream biological effects. Generic substitution within the class is not advisable because these differences directly impact experimental outcomes. For example, while some inhibitors like Foretinib show extreme potency for c-Met (IC₅₀ 0.4 nM) but only moderate activity against RON (IC₅₀ ~3 nM), others like Crizotinib target c-Met with an IC₅₀ of 11 nM but have minimal RON activity [1]. Furthermore, the selectivity window varies dramatically; Cabozantinib is a potent VEGFR2 inhibitor, whereas SYN1143 has negligible activity against VEGFR2 (IC₅₀ 1,900 nM), avoiding confounding anti-angiogenic effects in certain assays [1][2]. The quantitative evidence below delineates these specific, verifiable points of differentiation that dictate scientific selection.

SYN1143 Quantitative Comparison


Balanced c-Met/RON Dual Inhibition

SYN1143 is defined by its balanced dual inhibition of c-Met and RON. In standardized in vitro kinase assays, it inhibits human c-Met with an IC₅₀ of 4 nM and RON with an IC₅₀ of 9 nM [1]. This potency ratio (~2.3:1) is distinct from other common research tools. For comparison, the dual inhibitor MK-8033 shows higher potency but with an altered ratio (c-Met IC₅₀ 1 nM, RON IC₅₀ 7 nM; 1:7 ratio) [2]. Conversely, the clinically-relevant Foretinib exhibits extreme potency for c-Met (IC₅₀ 0.4 nM) but a much wider potency gap for RON (IC₅₀ ~3 nM; ~1:7.5 ratio) [3].

Kinase Inhibitor c-Met RON

VEGFR2 Selectivity Advantage

SYN1143's selectivity window is a key differentiator. It shows weak to no inhibitory activity against a panel of kinases. Notably, it has an IC₅₀ of 1,900 nM against VEGFR2 . This is in stark contrast to other prominent c-Met inhibitors. For example, Cabozantinib is an exceptionally potent VEGFR2 inhibitor with an IC₅₀ of 0.035 nM, and Foretinib inhibits VEGFR2 (KDR) with an IC₅₀ of 0.9 nM [1][2]. This off-target VEGFR2 inhibition can confound results by introducing anti-angiogenic effects. SYN1143's high IC₅₀ for VEGFR2 provides a cleaner pharmacological tool for isolating c-Met/RON-specific biology.

Kinase Selectivity Off-target VEGFR2

SGX523 Comparison in Osteoblast Studies

In a direct head-to-head study comparing c-Met inhibitors for their ability to stimulate osteoblast differentiation and bone regeneration, both SYN1143 and SGX523 were evaluated. Both compounds inhibited HGF-induced c-Met phosphorylation and potentiated osteogenic differentiation. However, SYN1143 is a dual c-Met/RON inhibitor, while SGX523 is a selective c-Met inhibitor [1]. This distinction is critical for experimental interpretation. If a researcher aims to investigate the specific contribution of c-Met inhibition to osteogenesis, SGX523 would be the appropriate tool. Conversely, if the research question involves the interplay between c-Met and RON signaling in the bone microenvironment, SYN1143's dual activity is essential and provides a unique profile not achievable with SGX523.

Osteoblast Differentiation Bone Regeneration c-Met

In Vivo Efficacy in c-Met Xenografts

SYN1143 demonstrates oral bioavailability and significant in vivo antitumor activity. In xenograft models, daily oral administration of SYN1143 at 100 mg/kg resulted in complete tumor growth inhibition (TGI) in NIH3T3 TPR-Met and U-87 MG models, which are driven by constitutively active c-Met signaling [1]. The effect was dose-dependent. Notably, partial TGI was observed in HT-29 xenografts, which express the b-Raf V600E mutation, confirming that the compound's in vivo activity correlates with its on-target mechanism of inhibiting c-Met/RON-dependent signaling [1]. This provides a clear, model-dependent efficacy benchmark for in vivo studies.

In Vivo Efficacy Xenograft Oral Bioavailability

SYN1143 Application Scenarios


c-Met/RON Cooperative Migration Signaling

SYN1143's balanced dual inhibition of c-Met (IC₅₀ 4 nM) and RON (IC₅₀ 9 nM) makes it a superior tool for investigating their co-dependent signaling pathways in cancer biology. Unlike highly selective c-Met inhibitors (e.g., SGX523) or RON-selective tools, SYN1143 allows researchers to simultaneously block both receptors, revealing the combined functional output. This is directly supported by evidence showing that compound I (SYN1143) dose-dependently inhibits both hepatocyte growth factor (HGF)-mediated and macrophage-stimulating protein (MSP)-mediated cell migration, the respective ligands for c-Met and RON [1].

c-Met-Driven Xenograft Studies

SYN1143 is a validated in vivo research compound with proven oral bioavailability. It has been shown to achieve complete tumor growth inhibition in NIH3T3 TPR-Met and U-87 MG xenograft models following daily oral dosing at 100 mg/kg [1]. This makes it a reliable choice for researchers needing a tool compound for animal studies of c-Met-dependent oncogenesis. Importantly, its lack of efficacy in the HT-29 model (which harbors a downstream b-Raf V600E mutation) serves as a critical control, demonstrating that its in vivo effects are mechanism-based and not due to off-target activity [1].

Bone Regeneration Research

SYN1143 has a proven application in the study of osteoblast differentiation and bone regeneration. Research has demonstrated that treatment with SYN1143 inhibits HGF-induced c-Met phosphorylation and potentiates the differentiation of precursor cells into osteoblasts, leading to enhanced bone regeneration in a mouse calvarial defect model [2]. For researchers studying the negative regulatory role of HGF/c-Met signaling in bone morphogenetic protein (BMP)-induced osteogenesis, SYN1143 serves as a well-characterized dual c-Met/RON chemical probe.

VEGFR2-Sparing Assay Development

SYN1143 is the preferred c-Met/RON inhibitor when the experimental system is sensitive to VEGFR2 inhibition. Its exceptionally weak activity against VEGFR2 (IC₅₀ 1,900 nM) is a key differentiator from many other c-Met inhibitors, such as Cabozantinib (VEGFR2 IC₅₀ 0.035 nM) and Foretinib (VEGFR2 IC₅₀ 0.9 nM) [3]. This property makes SYN1143 an ideal tool compound for cell-based or in vivo assays where confounding anti-angiogenic or VEGFR2-mediated survival signals are unwanted variables, ensuring that observed phenotypes are attributable to c-Met/RON inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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